4-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide
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Overview
Description
4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone . The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the butyl group is added through an alkylation process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to a thiazolidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and methoxyphenyl group are crucial for its binding affinity and specificity. Pathways involved in its action may include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, or interaction with DNA topoisomerases, resulting in anticancer activity .
Comparison with Similar Compounds
Similar compounds to 4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE include other thiazole derivatives such as:
N-(4-(tert-butyl)phenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide: Known for its COX inhibitory activity.
Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: Studied for its potential antiviral properties. The uniqueness of 4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
4-butyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O2S/c1-3-4-5-16-6-8-17(9-7-16)21(25)23-14-19-15-27-22(24-19)18-10-12-20(26-2)13-11-18/h10-13,15-17H,3-9,14H2,1-2H3,(H,23,25) |
InChI Key |
KZORIMCCNLJSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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